DL-Serine is an alpha-amino acid characterized by its hydroxymethyl side chain, making it polar and uncharged under physiological conditions. It has the molecular formula and a molecular weight of 105.09 g/mol . This compound is classified as a nonessential amino acid, meaning the human body can synthesize it. DL-Serine is a mixture of two enantiomers: D-Serine and L-Serine, both of which play critical roles in various biological processes. It is notably abundant in silk proteins such as sericin and fibroin .
DL-Serine plays several crucial roles in biological systems:
DL-Serine can be synthesized through various methods:
Research on DL-Serine interactions has revealed significant insights:
Several compounds share structural or functional similarities with DL-Serine. Here are some notable examples:
Compound | Structure/Properties | Unique Features |
---|---|---|
Glycine | Simplest amino acid; nonpolar | Precursor to serine; involved in collagen synthesis |
L-Alanine | Nonpolar amino acid; methyl group as side chain | Important for energy metabolism; involved in gluconeogenesis |
D-Serine | Enantiomer of L-serine; acts as a neuromodulator | More potent at NMDA receptors than L-serine |
Threonine | Polar amino acid; hydroxyl group on side chain | Essential amino acid; involved in protein synthesis |
DL-Serine's unique combination of structural characteristics and biological activities distinguishes it from these similar compounds. Its dual role as both a building block for proteins and a critical modulator in neurotransmission highlights its importance in both metabolic pathways and neurological functions.
DL-Serine possesses the molecular formula C₃H₇NO₃ with a molecular weight of 105.09 grams per mole [1] [2]. The compound is systematically named as 2-amino-3-hydroxypropanoic acid and carries the Chemical Abstracts Service registry number 302-84-1 [1] [2]. The molecular structure consists of a central carbon atom bearing an amino group, a carboxyl group, and a hydroxymethyl side chain, conferring the characteristic properties of an alpha-amino acid [4] [7].
The stereochemical configuration of DL-Serine centers on the asymmetric carbon at position 2, which serves as the sole chiral center within the molecule [4] [16]. This configuration enables the existence of two enantiomeric forms: D-serine and L-serine, which are non-superimposable mirror images of each other [16]. The International Union of Pure and Applied Chemistry Standard InChI Key for DL-Serine is MTCFGRXMJLQNBG-UHFFFAOYSA-N, reflecting its racemic composition [1] [2].
The simplified molecular-input line-entry system notation for DL-Serine is represented as NC(CO)C(O)=O, illustrating the connectivity between the amino group, hydroxymethyl side chain, and carboxylic acid functionality [5] [8]. X-ray crystallographic studies reveal that the D- and L-components assume identical conformations within the crystal lattice, existing as mirror images with specific torsional angles defining their three-dimensional arrangements [31] [40].
Table 1: Structural Parameters of DL-Serine
Parameter | Value | Reference |
---|---|---|
IUPAC Name | 2-amino-3-hydroxypropanoic acid | [1] [2] |
SMILES Notation | NC(CO)C(O)=O | [5] [8] |
InChI Key | MTCFGRXMJLQNBG-UHFFFAOYSA-N | [1] [2] |
Bond Length C-N (Å) | 1.47-1.50 | [31] [40] |
Bond Length C-O (Å) | 1.20-1.31 | [31] [40] |
Bond Length C-C (Å) | 1.52-1.54 | [31] [40] |
Stereochemistry | Racemic mixture (D and L forms) | [4] [16] |
Chirality Centers | 1 (at C₂ position) | [4] [16] |
DL-Serine manifests as a white crystalline powder with an odorless character and exhibits a decomposition temperature of 240 degrees Celsius rather than a traditional melting point [9] [11]. The compound demonstrates a density of 1.537 grams per cubic centimeter, which differs from the density values reported for individual enantiomers due to distinct crystal packing arrangements [5] [11]. The refractive index is estimated at 1.4368, reflecting the optical properties inherent to the racemic mixture [9].
Water solubility represents a particularly distinctive characteristic of DL-Serine, with a measured value of 50.23 grams per liter at 25 degrees Celsius [9]. This solubility is approximately eight times lower than that of pure D-serine or L-serine enantiomers, which individually exhibit solubilities of approximately 420 milligrams per milliliter [16]. The reduced solubility of the racemic mixture results from stronger intermolecular hydrogen bonding interactions that stabilize the crystal structure [30] [16].
The compound exhibits a pKa value of 2.19 at 25 degrees Celsius, indicating the ionization behavior of the carboxylic acid group [9]. The dissociation constant reflects the zwitterionic nature of serine in aqueous solution, where the molecule exists with both positively charged amino and negatively charged carboxylate groups [31] [40]. Thermodynamic measurements reveal an enthalpy of formation of approximately -572.0 kilojoules per mole, determined through isodesmic reaction calculations [21].
Table 2: Physical Properties of DL-Serine
Property | Value | Reference |
---|---|---|
Molecular Formula | C₃H₇NO₃ | [1] [2] |
Molecular Weight (g/mol) | 105.09 | [1] [2] |
CAS Registry Number | 302-84-1 | [1] [2] |
Melting Point (°C) | 240 (decomposition) | [9] [11] |
Density (g/cm³) | 1.537 | [5] [11] |
Water Solubility (g/L at 25°C) | 50.23 | [9] |
pKa | 2.19 | [9] |
Refractive Index | 1.4368 (estimate) | [9] |
Appearance | White crystalline powder | [9] |
Odor | Odorless | [9] |
The chemical reactivity of DL-Serine derives primarily from three functional groups: the amino group, carboxylic acid group, and hydroxyl group present in the side chain [18] [19]. The amino group participates in nucleophilic reactions and can undergo acylation, alkylation, and condensation reactions typical of primary amines [18]. The carboxylic acid functionality enables esterification, amidation, and decarboxylation reactions under appropriate conditions [21].
The hydroxyl group in the side chain demonstrates enhanced reactivity compared to simple alcohols due to its proximity to the electron-withdrawing amino acid backbone [19] [22]. Studies have revealed that seryl hydroxyl groups exhibit elevated intrinsic reactivity toward acylating reagents, particularly when positioned within specific peptide sequences [19]. The hydroxyl group can undergo O-acylation reactions with N-hydroxysuccinimide esters and succinic anhydride under mild conditions [19].
Thermal decomposition studies indicate that DL-Serine undergoes primary decomposition through a dehydration pathway, leading to the formation of 2-aminoacrylic acid [21]. The dehydration reaction represents the dominant thermal degradation mechanism, with decarboxylation and deamination routes playing secondary roles [21]. Kinetic modeling suggests an onset decomposition temperature of approximately 700 Kelvin, with complete conversion achieved at 1090 Kelvin [21].
The compound exhibits ionization energies of 8.7 and 10.0 electron volts, determined through photoelectron spectroscopy [17]. These values reflect the electron-donating capacity of the molecule and provide insight into its redox behavior [17]. The ionization potential corresponds to the energy required to remove electrons from the highest occupied molecular orbitals, primarily associated with nitrogen and oxygen lone pairs [17].
Conformational analysis of DL-Serine reveals a complex landscape of stable molecular arrangements influenced by intramolecular hydrogen bonding and steric interactions [23] [32]. Density functional theory calculations have identified multiple conformers, with the most stable configurations corresponding to beta-turn conformations in Ramachandran space [23] [24]. The conformational preferences differ significantly from those observed in amino acids with nonpolar side chains due to the additional hydrogen bonding capability of the hydroxyl group [32].
The most abundant conformer exhibits two distinct intramolecular hydrogen bonds: one between the amino group and carbonyl oxygen, and another between the hydroxyl group and the nitrogen lone pair [32]. This conformer adopts a cis-carboxylic acid configuration, which enhances its relative stability compared to trans-arrangements [32]. The side chain flexibility allows for multiple orientations that facilitate different hydrogen bonding patterns [32].
Secondary conformers demonstrate trans-carboxylic acid configurations with alternative hydrogen bonding networks [32]. These conformers show interactions between the carboxylic hydroxyl group and the nitrogen atom, combined with various side chain orientations that permit additional stabilizing contacts [32]. The conformational diversity of serine exceeds that observed for aliphatic amino acids due to the polar nature of the side chain [32].
Computational studies employing the B3LYP, B3LYP-D3, and M06-2X density functional theory methods have characterized 87 stable conformers from an initial set of 243 potential structures [23]. The migration patterns observed during optimization suggest that conformers bearing serine in beta-L, gamma-D, and gamma-L configurations demonstrate enhanced stability [23]. The most stable conformer adopts a gamma-D to gamma-L arrangement and resides in the beta-turn region of conformational space [23].
The hydrogen bonding characteristics of DL-Serine represent a fundamental aspect of its structural organization and physicochemical properties [30] [31]. The racemic compound exhibits a complex three-dimensional hydrogen bonding network that differs substantially from those observed in pure enantiomeric crystals [31] [40]. X-ray crystallographic analysis reveals that DL-Serine hydrochloride forms a monoclinic crystal system with space group P21/c, containing one independent molecule per unit cell [31] [40].
Intermolecular hydrogen bonding in DL-Serine crystals involves multiple donor-acceptor interactions [31]. The amino group functions as a hydrogen bond donor, forming contacts with chloride anions in the hydrochloride salt or with carboxylate oxygens in the neutral form [31] [40]. The hydroxyl group of the side chain participates in hydrogen bonding with distances ranging from 2.54 to 3.027 angstroms, depending on the specific acceptor atom involved [31].
The strength of hydrogen bonds in DL-Serine varies according to the geometric parameters and chemical environment [31] [34]. Moderate-strength hydrogen bonds characterize the O-H···Cl⁻ interactions with angles approaching linearity at 163.6 degrees [31]. Strong hydrogen bonds form between amino groups and oxygen acceptors, with donor-acceptor distances ranging from 2.54 to 2.88 angstroms [31] [32].
Intramolecular hydrogen bonding contributes significantly to conformational stability [32] [34]. Weak to moderate strength interactions occur between amino hydrogens and carbonyl oxygens, with distances of 2.54 to 2.60 angstroms [31] [32]. The side chain hydroxyl group can form intramolecular contacts with the amino nitrogen, creating cyclic arrangements that influence molecular conformation [32] [34].
Table 3: Hydrogen Bonding Characteristics in DL-Serine
Interaction Type | Distance (Å) | Angle (°) | Strength | Reference |
---|---|---|---|---|
Intermolecular O-H···Cl⁻ | 3.027 | 163.6 | Moderate | [31] [40] |
Intermolecular N-H···O | 2.54-2.88 | 150-180 | Strong | [31] [32] |
Intramolecular N-H···O=C | 2.54-2.60 | 120-160 | Weak-moderate | [31] [32] |
Intramolecular O-H···N | 2.8-3.2 | 140-170 | Moderate | [32] [34] |
Side chain O-H···backbone | 2.6-3.0 | 140-170 | Moderate | [32] [34] |
Cooperative H-bonding | Variable | Variable | Enhanced | [32] [35] |
Cooperative hydrogen bonding effects manifest in DL-Serine through the formation of continuous chains or cycles of hydrogen bonds [32] [35]. These cooperative interactions enhance the overall stability of molecular arrangements and contribute to the unique solubility characteristics observed for the racemic mixture [30]. The formation of DL-Serine crystals from solutions of pure enantiomers releases heat energy corresponding to -2.7 kilocalories per mole, indicating the formation of energetically favorable hydrogen bonding networks [30].
¹H NMR spectroscopy provides detailed structural information about DL-Serine through characteristic chemical shift patterns and coupling interactions. The analysis of ¹H NMR spectra reveals distinct resonances corresponding to different proton environments within the serine molecule [1] [2].
The α-proton appears as a double doublet at δ 3.83 ppm in deuterium oxide, reflecting its coupling to both the ammonium group and the β-methylene protons [1]. This chemical shift is typical for amino acid α-protons and is influenced by the electron-withdrawing effects of both the carboxylate and ammonium functionalities.
The β-methylene protons exhibit diastereotopic behavior, appearing as complex multipiples in the region δ 3.83-3.95 ppm [1] [2]. These protons are magnetically non-equivalent due to their proximity to the chiral center, resulting in distinct chemical environments for the pro-R and pro-S hydrogens. The chemical shift values are consistent with protons adjacent to both a hydroxyl group and a chiral carbon center.
Exchangeable protons from the ammonium group appear as a broad singlet at δ 8.2 ppm, while the hydroxyl proton resonates at δ 5.2-5.3 ppm as a broad signal [1] [3]. The broadening of these signals is attributed to rapid exchange processes in aqueous solution and hydrogen bonding interactions.
Table 1: ¹H NMR Chemical Shifts of DL-Serine
Assignment | Chemical Shift (δ ppm) | Multiplicity | Solvent | Reference |
---|---|---|---|---|
α-CH | 3.83 | dd | D₂O | DSS |
β-CH₂ (pro-R) | 3.83-3.95 | m | D₂O | DSS |
β-CH₂ (pro-S) | 3.83-3.95 | m | D₂O | DSS |
NH₃⁺ | 8.2 | br s | D₂O | DSS |
OH | 5.2-5.3 | br s | D₂O | DSS |
¹³C NMR spectroscopy reveals three distinct carbon environments in DL-Serine, providing complementary structural information to ¹H NMR analysis [1] [4]. The carbon chemical shifts are highly sensitive to local electronic environments and molecular conformation.
The carboxyl carbon resonates at δ 175.185 ppm, characteristic of carboxylate carbons in amino acids under physiological conditions [1] [4]. This downfield shift reflects the sp² hybridization and the electron-withdrawing nature of the carboxylate functionality in the zwitterionic form.
The α-carbon appears at δ 59.069 ppm, typical for amino acid α-carbons bearing both amino and carboxyl functionalities [1] [4]. This chemical shift is influenced by the electronegativity of the attached nitrogen and the inductive effects of the carboxylate group.
The β-carbon (hydroxymethyl) resonates at δ 62.882 ppm, reflecting the electronic environment of a primary carbon bearing a hydroxyl substituent [1] [4]. This shift is characteristic of primary alcohols and is consistent with the expected chemical environment.
DEPT (Distortionless Enhancement by Polarization Transfer) experiments confirm carbon multiplicities, with DEPT-90 showing only the α-carbon signal, while DEPT-135 displays positive signals for CH₃ and CH carbons and negative signals for CH₂ carbons [1].
Table 2: ¹³C NMR Chemical Shifts of DL-Serine
Assignment | Chemical Shift (δ ppm) | Solvent | Reference | Spectrometer |
---|---|---|---|---|
C-α (CH) | 59.069 | D₂O | DSS | 400 MHz |
C-β (CH₂) | 62.882 | D₂O | DSS | 400 MHz |
C=O (COO⁻) | 175.185 | D₂O | DSS | 400 MHz |
Two-dimensional NMR techniques provide comprehensive structural characterization through the identification of through-bond and through-space correlations [5] [3] [6]. These methods are essential for complete assignment of complex molecular systems and structural verification.
HSQC (Heteronuclear Single Quantum Coherence) spectroscopy establishes direct ¹H-¹³C connectivity through one-bond couplings [7] [1] [2]. For DL-Serine, HSQC experiments reveal correlations between α-proton and α-carbon (δH 3.83/δC 59.069), β-protons and β-carbon (δH 3.83-3.95/δC 62.882), confirming direct bonding relationships.
HMBC (Heteronuclear Multiple Bond Correlation) experiments detect two- and three-bond ¹H-¹³C correlations, providing crucial connectivity information [6]. Key correlations include α-proton to carboxyl carbon and β-protons to carboxyl carbon, confirming the amino acid backbone structure.
COSY (Correlation Spectroscopy) reveals ¹H-¹H scalar couplings through two- to three-bond pathways [5] [8] [9]. For serine, COSY experiments show correlations between α-proton and β-protons, confirming their vicinal relationship and enabling complete proton assignment.
TOCSY (Total Correlation Spectroscopy) provides extended correlation information through the entire spin system [5] [6] [10]. This technique is particularly valuable for identifying all protons within the same coupling network, facilitating complete assignment in complex mixtures.
Advanced 2D experiments at higher magnetic fields (600-700 MHz) offer enhanced resolution and sensitivity, enabling detection of weak correlations and improved spectral quality [7] [6]. These conditions are particularly beneficial for natural abundance ¹³C detection and complex mixture analysis.
Electron ionization mass spectrometry provides characteristic fragmentation patterns for DL-Serine identification and quantification [11] [12]. The fragmentation behavior reflects the inherent stability of different molecular regions and provides diagnostic information for structural confirmation.
The molecular ion [M]⁺- at m/z 105 is typically weak due to the labile nature of amino acids under electron ionization conditions [11] [13]. The molecular ion undergoes rapid fragmentation through several competing pathways, resulting in characteristic fragment ions.
Primary fragmentation pathways include alpha-cleavage adjacent to the amino group, loss of hydroxyl radical, and elimination of carboxyl functionality [13] [12]. The base peak typically appears at m/z 60, corresponding to [M-COOH]⁺, representing loss of the carboxyl group (45 Da) [11].
Secondary fragmentation produces ions at m/z 88 [M-OH]⁺ through loss of hydroxyl radical (17 Da), and m/z 75 [M-CH₂OH]⁺ through loss of the hydroxymethyl group (30 Da) [12]. These fragmentations follow typical patterns observed for α-amino acids containing hydroxyl substituents.
McLafferty rearrangement can occur in amino acids with appropriate structural features, though it is less prominent in serine due to the absence of extended alkyl chains [13] [14]. The fragmentation pattern is simplified compared to larger amino acids, facilitating interpretation.
Table 3: Mass Spectrometric Fragmentation Pattern of DL-Serine
Ion Type | m/z | Relative Intensity (%) | Assignment |
---|---|---|---|
Molecular Ion [M+H]⁺ | 106 | 100 | Protonated serine |
Fragment [M+H-H₂O]⁺ | 88 | 87 | Loss of water |
Fragment [M+H-COOH]⁺ | 60 | 999 | Loss of carboxyl group |
Fragment [M+H-CH₂OH]⁺ | 75 | 45 | Loss of hydroxymethyl |
Base Peak | 60 | 999 | Most abundant fragment |
Liquid chromatography coupled with tandem mass spectrometry represents the gold standard for DL-Serine analysis in complex biological matrices [15] [16] [17] [18]. This hyphenated technique combines the separation power of chromatography with the selectivity and sensitivity of mass spectrometry.
Electrospray ionization is the preferred ionization method for serine analysis, providing gentle ionization conditions that preserve molecular integrity [19] [15] [17]. Under positive ionization mode, serine readily forms protonated molecular ions [M+H]⁺ at m/z 106, with minimal in-source fragmentation.
Multiple reaction monitoring (MRM) transitions are optimized for quantitative analysis [15] [16] [17]. The primary transition m/z 106 → 60 (loss of COOH, 46 Da) provides high sensitivity and selectivity. Secondary transitions include 106 → 88 (loss of H₂O, 18 Da) and 106 → 42 (further fragmentation), offering confirmation and enhanced specificity.
Chiral separation requires specialized approaches due to identical mass spectrometric behavior of enantiomers [17] [18] [20]. Pre-column derivatization with chiral reagents creates diastereomeric derivatives with distinct chromatographic and mass spectrometric properties. Crown ether stationary phases enable direct enantiomeric separation without derivatization [21] [22].
Method development considerations include mobile phase optimization, typically employing acidic conditions (0.1% formic acid) to enhance protonation efficiency [17] [20] [23]. Two-dimensional LC-MS/MS approaches combine reversed-phase purification with chiral separation, achieving superior selectivity for biological samples [20].
Sensitivity and detection limits for optimized LC-MS/MS methods reach sub-nanomolar concentrations, with linear dynamic ranges spanning three orders of magnitude [15] [16] [17]. Matrix effects are minimized through appropriate sample preparation, including solid-phase extraction and protein precipitation.
Clinical applications include determination of D-serine and L-serine levels in plasma, cerebrospinal fluid, and tissue homogenates [15] [16] [17]. These methods support research into neurological disorders, metabolic diseases, and pharmaceutical development where serine enantiomers play critical roles.
Infrared spectroscopy provides detailed information about functional group vibrational modes and hydrogen bonding interactions in DL-Serine [24] [25] [26]. The technique is particularly valuable for solid-state characterization and structural confirmation.
Hydroxyl and amino stretching regions (3500-2500 cm⁻¹) exhibit broad, structured absorptions due to extensive hydrogen bonding networks in crystalline serine [24] [25] [27]. Multiple NH stretching bands at 3074, 3025, and 3005 cm⁻¹ correspond to different hydrogen bonding environments, with frequencies correlating to bond strength [25] [27].
Carbonyl and carboxylate regions show characteristic absorptions at 1630 cm⁻¹ (C=O stretch), 1590 cm⁻¹ (asymmetric COO⁻ stretch), and 1410 cm⁻¹ (symmetric COO⁻ stretch) [24] [27] [28]. These frequencies confirm the zwitterionic nature of crystalline serine and provide information about conformational states.
Low-temperature infrared spectroscopy enhances spectral resolution and enables detection of conformational heterogeneity [24] [25] [27]. Deuterium substitution studies facilitate assignment of overlapping vibrational modes and provide insights into hydrogen bonding dynamics.
UV-visible spectroscopy of serine reveals limited absorption due to the absence of extended conjugation [29] [30] [31]. Absorption occurs below 200 nm, primarily involving n→σ* transitions of non-bonding electrons on oxygen and nitrogen atoms. Molar absorptivity values are low, limiting direct UV detection sensitivity.
Table 5: Infrared Spectroscopic Assignments for DL-Serine
Frequency (cm⁻¹) | Assignment | Intensity |
---|---|---|
3500-2500 | O-H and N-H stretching (broad) | vs, br |
3074 | N-H stretching (strong H-bond) | s |
3025 | N-H stretching (medium H-bond) | s |
3005 | N-H stretching (weak H-bond) | s |
1630 | C=O stretching (asymmetric) | s |
1590 | COO⁻ stretching (asymmetric) | s |
1410 | COO⁻ stretching (symmetric) | s |
1340 | C-H bending | m |
1050 | C-O stretching | s |
870 | C-O-H bending | m |
X-ray crystallographic analysis reveals detailed three-dimensional structural information and intermolecular packing arrangements in DL-Serine crystals [24] [26] [32] [33]. Single-crystal diffraction provides precise atomic coordinates, bond lengths, bond angles, and hydrogen bonding geometries.
DL-Serine crystallizes in the monoclinic space group P2₁/a with unit cell parameters a = 10.733 Å, b = 9.144 Å, c = 4.823 Å, and β = 106.42° [26] [33] [34]. The asymmetric unit contains one serine molecule in its zwitterionic form, with four molecules per unit cell (Z = 4).
L-Serine exhibits different crystallographic parameters, crystallizing in the orthorhombic space group P2₁2₁2₁ with dimensions a = 8.521 Å, b = 9.172 Å, c = 5.585 Å [32] [35]. This polymorphic difference between racemic and enantiopure forms affects physical properties and solubility behavior [36].
Molecular conformation in the crystal structure shows serine in an extended conformation with the carboxylate and ammonium groups positioned to maximize electrostatic interactions [26] [33]. The hydroxymethyl group adopts a gauche conformation relative to the amino acid backbone.
Hydrogen bonding networks dominate the crystal packing, with each serine molecule participating in multiple intermolecular hydrogen bonds [24] [26] [32]. The ammonium group forms N-H⋯O hydrogen bonds with carboxylate oxygens of neighboring molecules, while the hydroxyl group participates in O-H⋯O interactions.
Pressure effects on crystal structure have been investigated, revealing non-monotonic distortion of hydrogen bonds below 1-2 GPa and formation of bifurcated N-H⋯O bonds at 3-4 GPa [32]. These studies provide insights into mechanical properties and polymorphic behavior under stress.
Table 4: Crystallographic Parameters of Serine Polymorphs
Parameter | DL-Serine | L-Serine |
---|---|---|
Crystal System | Monoclinic | Orthorhombic |
Space Group | P2₁/a | P2₁2₁2₁ |
a (Å) | 10.733 | 8.521 |
b (Å) | 9.144 | 9.172 |
c (Å) | 4.823 | 5.585 |
β (°) | 106.42 | 90.0 |
Volume (ų) | 456.5 | 436.5 |
Z | 4 | 4 |
Temperature (K) | 298 | 293 |
R-factor | 0.036 | 0.083 |
High-performance liquid chromatography with chiral stationary phases enables direct enantiomeric separation of DL-Serine without derivatization [37] [38] [39] [22]. Several distinct chromatographic approaches have been developed for effective chiral resolution.
Crown ether stationary phases demonstrate exceptional selectivity for amino acid enantiomers [21] [22]. The ChiroSil SCA(-) column achieves baseline resolution of serine enantiomers in less than 10 minutes using 84% methanol/16% water with 5 mM perchloric acid as mobile phase [22]. The separation factor (α) reaches 1.99 with excellent reproducibility.
Ligand exchange chromatography employs copper(II) complexes with chiral ligands such as D-penicillamine [39] [40]. The Chirex phase 3126 provides direct separation of underivatized amino acids through formation of reversible diastereomeric metal complexes. This approach offers high selectivity and broad applicability to various amino acids.
Cyclodextrin-modified phases achieve chiral recognition through inclusion complex formation [37] [38]. Beta-cyclodextrin derivatives provide moderate selectivity for serine enantiomers, with separation efficiency dependent on mobile phase pH and organic modifier concentration.
Indirect separation methods involve pre-column derivatization with chiral reagents to form diastereomeric derivatives [41] [42] [43] [44]. Marfey's reagent (N⁵-fluoro-2,4-dinitrophenyl-L-alanine amide) creates diastereomeric derivatives separable on conventional C18 columns [41] [44]. The method achieves detection limits of 1 ppm for L-serine in D-serine samples.
Method validation parameters for chiral HPLC methods demonstrate excellent linearity (r² > 0.999), precision (RSD < 2%), and accuracy (95-110% recovery) across relevant concentration ranges [41] [43] [44]. These validated methods support pharmaceutical quality control and clinical research applications.
Capillary electrophoresis provides highly efficient enantiomeric separation of DL-Serine through various chiral recognition mechanisms [45] [46] [47] [40]. The technique offers advantages including high resolution, minimal sample consumption, and rapid analysis times.
Cyclodextrin-based separations employ gamma-cyclodextrin as chiral selector in background electrolytes [45] [46]. Optimal conditions include 25 mM gamma-cyclodextrin in phosphate buffer (pH 8.5) with applied voltage of 25 kV. Fluorescein isothiocyanate derivatization enables sensitive detection with LED-induced fluorescence [45].
Ligand exchange capillary electrophoresis utilizes copper(II) complexes with L-proline or L-prolineamide as chiral selectors [48] [40] [49]. The separation mechanism involves formation of ternary complexes with distinct electrophoretic mobilities. Binary selector systems combining Cu-L-arginine and hydroxypropylmethylcellulose achieve excellent baseline separation [46].
Ion-pair mechanisms with chiral selectors such as L-sorbose-boric acid complexes provide alternative separation approaches [47]. Non-aqueous capillary electrophoresis with these selectors achieves high resolution and can be applied to pharmaceutical formulations.
Contactless conductivity detection eliminates the need for derivatization while maintaining adequate sensitivity [46]. This approach enables determination of D-serine in biological matrices such as rat brain tissue with detection limits of 0.10 mg/L.
Method optimization considers multiple parameters including selector type and concentration, buffer pH, separation voltage, and capillary temperature [45] [46] [47]. Systematic optimization protocols ensure robust method performance and reproducible results across diverse sample types.